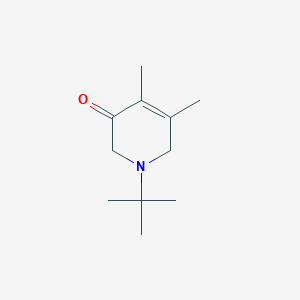
3(2H)-Pyridinone, 1-(1,1-dimethylethyl)-1,6-dihydro-4,5-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3(2H)-Pyridinone, 1-(1,1-dimethylethyl)-1,6-dihydro-4,5-dimethyl- is an organic compound with a complex structure that includes a pyridinone ring substituted with tert-butyl and dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Pyridinone, 1-(1,1-dimethylethyl)-1,6-dihydro-4,5-dimethyl- typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of a pyridinone derivative with tert-butyl and dimethyl substituents in the presence of a suitable catalyst. The reaction conditions often require specific temperatures, solvents, and reaction times to achieve the desired product with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized processes to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability of the synthesis, allowing for the production of significant quantities of the compound for various applications .
Chemical Reactions Analysis
Types of Reactions
3(2H)-Pyridinone, 1-(1,1-dimethylethyl)-1,6-dihydro-4,5-dimethyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and reaction time, are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce different hydrogenated forms of the compound .
Scientific Research Applications
3(2H)-Pyridinone, 1-(1,1-dimethylethyl)-1,6-dihydro-4,5-dimethyl- has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3(2H)-Pyridinone, 1-(1,1-dimethylethyl)-1,6-dihydro-4,5-dimethyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3(2H)-Pyridinone, 1-(1,1-dimethylethyl)-1,6-dihydro-4,5-dimethyl- include other pyridinone derivatives with different substituents, such as:
- 3(2H)-Pyridinone, 1-(1,1-dimethylethyl)-1,6-dihydro-4,5-dimethyl-2,3-dihydroxy-
- This compound2,3-dimethyl-
Uniqueness
The uniqueness of 3(2H)-Pyridinone, 1-(1,1-dimethylethyl)-1,6-dihydro-4,5-dimethyl- lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
59603-46-2 |
|---|---|
Molecular Formula |
C11H19NO |
Molecular Weight |
181.27 g/mol |
IUPAC Name |
1-tert-butyl-4,5-dimethyl-2,6-dihydropyridin-3-one |
InChI |
InChI=1S/C11H19NO/c1-8-6-12(11(3,4)5)7-10(13)9(8)2/h6-7H2,1-5H3 |
InChI Key |
OJYAODABGHVEMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)CN(C1)C(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















